molecular formula C20H17ClIN5O2S2 B12808140 4(3H)-Quinazolinone, 3-(5-((3-((4-chlorophenyl)amino)-2-hydroxypropyl)thio)-1,3,4-thiadiazol-2-yl)-6-iodo-2-methyl- CAS No. 135575-67-6

4(3H)-Quinazolinone, 3-(5-((3-((4-chlorophenyl)amino)-2-hydroxypropyl)thio)-1,3,4-thiadiazol-2-yl)-6-iodo-2-methyl-

Cat. No.: B12808140
CAS No.: 135575-67-6
M. Wt: 585.9 g/mol
InChI Key: UBXSHHJBRMCKML-UHFFFAOYSA-N
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Description

4(3H)-Quinazolinone, 3-(5-((3-((4-chlorophenyl)amino)-2-hydroxypropyl)thio)-1,3,4-thiadiazol-2-yl)-6-iodo-2-methyl- is a complex organic compound that belongs to the quinazolinone family. This compound is characterized by its unique structure, which includes a quinazolinone core, a thiadiazole ring, and various substituents such as a chlorophenyl group, a hydroxypropyl group, and an iodine atom. The presence of these functional groups imparts significant biological and chemical properties to the compound, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4(3H)-Quinazolinone, 3-(5-((3-((4-chlorophenyl)amino)-2-hydroxypropyl)thio)-1,3,4-thiadiazol-2-yl)-6-iodo-2-methyl- involves multiple steps, starting from readily available precursors. The general synthetic route includes:

    Formation of the Quinazolinone Core: The quinazolinone core is typically synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Introduction of the Thiadiazole Ring: The thiadiazole ring is introduced by reacting the quinazolinone intermediate with thiosemicarbazide and an appropriate oxidizing agent, such as hydrogen peroxide or iodine.

    Substitution Reactions: The chlorophenyl group is introduced through nucleophilic substitution reactions, where the quinazolinone-thiadiazole intermediate is reacted with 4-chlorobenzyl chloride in the presence of a base like potassium carbonate.

    Hydroxypropylation: The hydroxypropyl group is added via a reaction with epichlorohydrin under basic conditions.

    Iodination: The final iodination step involves the reaction of the intermediate with iodine or an iodine donor like N-iodosuccinimide (NIS) in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4(3H)-Quinazolinone, 3-(5-((3-((4-chlorophenyl)amino)-2-hydroxypropyl)thio)-1,3,4-thiadiazol-2-yl)-6-iodo-2-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound to its corresponding alcohols or amines.

    Cyclization: The compound can undergo intramolecular cyclization reactions to form various heterocyclic derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Potassium carbonate, sodium hydride, dimethylformamide (DMF).

    Cyclization: Thiosemicarbazide, iodine, acetic acid.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives.

    Cyclization: Heterocyclic compounds.

Scientific Research Applications

4(3H)-Quinazolinone, 3-(5-((3-((4-chlorophenyl)amino)-2-hydroxypropyl)thio)-1,3,4-thiadiazol-2-yl)-6-iodo-2-methyl- has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its antiviral, antibacterial, and anticancer properties.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its bioactive properties.

Mechanism of Action

The mechanism of action of 4(3H)-Quinazolinone, 3-(5-((3-((4-chlorophenyl)amino)-2-hydroxypropyl)thio)-1,3,4-thiadiazol-2-yl)-6-iodo-2-methyl- involves its interaction with specific molecular targets and pathways:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity.

    DNA Intercalation: It can intercalate into DNA, disrupting replication and transcription processes.

    Signal Transduction Pathways: The compound may interfere with signal transduction pathways, leading to altered cellular responses and apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4(3H)-Quinazolinone, 3-(5-((3-((4-chlorophenyl)amino)-2-hydroxypropyl)thio)-1,3,4-thiadiazol-2-yl)-6-iodo-2-methyl- is unique due to its combination of a quinazolinone core, thiadiazole ring, and diverse substituents. This structural complexity imparts a wide range of biological activities and chemical reactivity, making it a valuable compound for research and industrial applications.

Properties

CAS No.

135575-67-6

Molecular Formula

C20H17ClIN5O2S2

Molecular Weight

585.9 g/mol

IUPAC Name

3-[5-[3-(4-chloroanilino)-2-hydroxypropyl]sulfanyl-1,3,4-thiadiazol-2-yl]-6-iodo-2-methylquinazolin-4-one

InChI

InChI=1S/C20H17ClIN5O2S2/c1-11-24-17-7-4-13(22)8-16(17)18(29)27(11)19-25-26-20(31-19)30-10-15(28)9-23-14-5-2-12(21)3-6-14/h2-8,15,23,28H,9-10H2,1H3

InChI Key

UBXSHHJBRMCKML-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C(C=C2)I)C(=O)N1C3=NN=C(S3)SCC(CNC4=CC=C(C=C4)Cl)O

Origin of Product

United States

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